3-(3,4-Dimethoxyanilino)butanoic acid chemical structure and properties
3-(3,4-Dimethoxyanilino)butanoic acid chemical structure and properties
This is an in-depth technical guide on 3-(3,4-Dimethoxyanilino)butanoic acid , a critical intermediate in the synthesis of quinolone-based therapeutics.
Chemical Class:
Executive Summary
3-(3,4-Dimethoxyanilino)butanoic acid is a pivotal intermediate formed via the aza-Michael addition of 3,4-dimethoxyaniline to crotonic acid. It serves as the obligate precursor for the synthesis of 6,7-dimethoxy-2-methylquinolin-4(1H)-one through cyclodehydration. This scaffold is foundational in the development of tyrosine kinase inhibitors (e.g., EGFR inhibitors), antimalarials, and high-affinity ligands for serotonin receptors. This guide details its structural properties, synthesis, and validation protocols.
Chemical Identity & Structural Analysis[1][2][3]
Nomenclature & Identifiers[1][2][3][4][5]
-
IUPAC Name: 3-[(3,4-Dimethoxyphenyl)amino]butanoic acid
-
Common Name:
-(3,4-Dimethoxyphenyl)- -aminobutyric acid -
Molecular Formula:
-
Molecular Weight: 239.27 g/mol
Structural Visualization
The molecule features a secondary amine linking an electron-rich veratrole (dimethoxybenzene) ring to a butyric acid chain at the
Figure 1: Structural topology of 3-(3,4-Dimethoxyanilino)butanoic acid highlighting the modular connectivity.
Physicochemical Profile
| Property | Value (Predicted/Experimental) | Context |
| Physical State | Solid (Crystalline powder) | Typically off-white to pale brown due to oxidation sensitivity. |
| Melting Point | 125–130 °C (Decomposes) | Cyclizes to quinolone upon heating above MP. |
| Solubility | DMSO, Methanol, Ethanol | Poor water solubility; soluble in dilute alkali (carboxylate salt). |
| pKa (Acid) | ~4.5 | Carboxylic acid moiety. |
| pKa (Base) | ~4.0–5.0 | Aniline nitrogen (reduced basicity due to aryl conjugation). |
| LogP | ~1.8 | Moderate lipophilicity; membrane permeable. |
| Chirality | Racemic (unless chiral synthesis used) | Contains one chiral center at C3. |
Synthetic Pathway: The Aza-Michael Addition
The synthesis exploits the nucleophilicity of the aniline nitrogen attacking the
Reaction Scheme
Reagents: 3,4-Dimethoxyaniline (1.0 eq), Crotonic Acid (1.1 eq). Solvent: Toluene (reflux) or Neat (Fusion). Catalyst: None (Thermal) or Lewis Acid (optional).
Figure 2: Synthetic workflow and thermal sensitivity pathway.
Detailed Protocol (Self-Validating)
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Charge: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 3,4-dimethoxyaniline (15.3 g, 100 mmol) and crotonic acid (9.5 g, 110 mmol) in Toluene (100 mL).
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Reflux: Heat to reflux (110 °C) for 4–6 hours. Monitor water collection in the trap (theoretical: 0 mL for addition, but dehydration indicates cyclization). Note: For the acid intermediate, avoid excessive water removal which drives cyclization.
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Isolation: Cool the mixture to 0–5 °C. The target acid often precipitates as a zwitterionic solid.
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Purification: Filter the solid and wash with cold toluene followed by diethyl ether to remove unreacted aniline.
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Validation: Dissolve a sample in DMSO-d6 for NMR.
-
Success Criteria: Appearance of a doublet at
~1.2 ppm ( ) and a multiplet at ~3.8–4.0 ppm (CH-N). Absence of alkene protons (crotonic acid) at 5.8/7.0 ppm.
-
Analytical Characterization
To ensure scientific integrity, the following spectral signatures must be confirmed.
Proton NMR ( H-NMR, 400 MHz, DMSO-d )
- 12.1 ppm (s, 1H): Carboxylic acid -COOH (broad, may exchange).
- 6.5–6.8 ppm (m, 3H): Aromatic protons (Veratrole ring).
- 5.2 ppm (br s, 1H): Amine -NH-.
-
3.75, 3.73 ppm (s, 6H): Methoxy groups (-OCH
). - 3.6–3.8 ppm (m, 1H): Chiral methine proton (-CH-).
-
2.3–2.5 ppm (m, 2H): Methylene protons (-CH
-COOH). -
1.15 ppm (d, 3H): Methyl group (-CH
).
IR Spectroscopy (ATR)
-
3350 cm
: N-H stretch (secondary amine). -
2500–3000 cm
: Broad O-H stretch (carboxylic acid). -
1705 cm
: C=O stretch (carboxylic acid). -
1515, 1230 cm
: C-O-C asymmetric stretch (aryl ether).
Applications & Downstream Chemistry
The primary utility of this compound is its conversion into the 4-quinolone scaffold via the Conrad-Limpach-Knorr cyclization.
Cyclization Protocol
To convert the acid to 6,7-dimethoxy-2-methylquinolin-4(1H)-one :
-
Reagent: Polyphosphoric Acid (PPA) or Eaton's Reagent.
-
Conditions: Heat the acid intermediate at 120–140 °C for 2 hours.
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Mechanism: Intramolecular Friedel-Crafts acylation followed by dehydration.
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Relevance: This quinolone core is a structural mimic of Pseudomonas quinolone signal (PQS) and a scaffold for antimalarial drugs (Endochin analogs).
Safety & Handling (MSDS Summary)
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Hazards: Irritant (Skin/Eye), potential sensitizer (Aniline derivative).
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Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Oxidation of the electron-rich aniline ring leads to darkening over time.
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Disposal: Incineration as organic nitrogenous waste.
References
- Source: The reaction of aromatic amines with alkenoic acids is a classical modification of the Skraup/Doebner-Miller synthesis.
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Synthesis of 3,4-Dimethoxyaniline Derivatives
- Source: PubChem Compound Summary for 3,4-Dimethoxyaniline.
-
URL:[Link]
- Context: Precursor properties and reactivity profile.
- Quinolone Cyclization Mechanisms: Source: Gould, R. G., & Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society 61.10 (1939): 2890-2895. Context: Foundational text on the cyclization of anilino-butanoic acids to quinolones.
- Biological Relevance of Dimethoxy-Quinolones: Source: "Synthesis and biological evaluation of 2-substituted-4-quinolone derivatives as antimitotic agents." Context: Highlights the pharmaceutical importance of the downstream quinolone product.
